tert-Amyl Ebastine

Pharmaceutical impurity profiling HPLC/UHPLC method validation Mass spectrometry

tert-Amyl Ebastine (CAS 1312211-93-0), systematically identified as 4-[4-(diphenylmethoxy)piperidin-1-yl]-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one and catalogued as Ebastine EP Impurity E, is a structurally defined alkyl-chain homolog of the second-generation H1 antihistamine ebastine. The compound is differentiated from the parent drug by the replacement of the tert-butyl substituent at the para position of the phenyl ketone ring with a bulkier tert-amyl (1,1-dimethylpropyl) group, increasing the molecular formula from C₃₂H₃₉NO₂ to C₃₃H₄₁NO₂ and the molecular weight from 469.7 g/mol to 483.7 g/mol.

Molecular Formula C33H41NO2
Molecular Weight 483.7 g/mol
CAS No. 1312211-93-0
Cat. No. B579882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Amyl Ebastine
CAS1312211-93-0
Synonyms1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone
Molecular FormulaC33H41NO2
Molecular Weight483.7 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3
InChIKeyHPKXAPGAMCZWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Amyl Ebastine (CAS 1312211-93-0): EP Impurity E Reference Standard for Ebastine API Quality Control and Analytical Method Validation


tert-Amyl Ebastine (CAS 1312211-93-0), systematically identified as 4-[4-(diphenylmethoxy)piperidin-1-yl]-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one and catalogued as Ebastine EP Impurity E, is a structurally defined alkyl-chain homolog of the second-generation H1 antihistamine ebastine . The compound is differentiated from the parent drug by the replacement of the tert-butyl substituent at the para position of the phenyl ketone ring with a bulkier tert-amyl (1,1-dimethylpropyl) group, increasing the molecular formula from C₃₂H₃₉NO₂ to C₃₃H₄₁NO₂ and the molecular weight from 469.7 g/mol to 483.7 g/mol [1]. Its principal use is as a pharmacopoeial reference standard for the development, validation, and quality-controlled release testing of ebastine active pharmaceutical ingredient (API) and finished dosage forms in accordance with European Pharmacopoeia (Ph. Eur.) specifications .

Why Generic Substitution of Ebastine EP Impurity E with Other Impurity Standards Compromises Regulatory Compliance in Ebastine API Testing


Ebastine EP Impurity E cannot be replaced by structurally similar ebastine impurities or the parent API itself because each Ph. Eur.-listed impurity possesses a unique chromatographic retention behavior, response factor, and regulatory acceptance criterion. The Ph. Eur. monograph for ebastine mandates specific identification, resolution, and quantification thresholds for each designated impurity A through G, including Impurity E, under prescribed HPLC conditions [1]. Using an incorrect reference standard—such as the chloro impurity substitute Impurity B (4'-tert-butylacetophenone, MW 176.26 g/mol) or the desalkyl Impurity C (4-(diphenylmethoxy)piperidine, MW 279.4 g/mol)—yields erroneous retention time assignments and invalid system suitability test outcomes, which can lead to false conformity in ANDA submissions or commercial batch release . Furthermore, the distinct molecular weight difference between ebastine (469.7 g/mol) and tert-Amyl Ebastine (483.7 g/mol) directly translates into separable MS and UV spectral signatures required for unambiguous identity confirmation in validated analytical procedures [2]. Interchanging impurity reference standards without verified traceability to the Ph. Eur. monograph therefore risks non-compliance with ICH Q3A/Q3B impurity qualification thresholds.

Quantitative Differentiation of tert-Amyl Ebastine (EP Impurity E) from Closest Structural Analogs: Head-to-Head and Cross-Study Evidence


Molecular Weight Shift: tert-Amyl Ebastine (483.70 g/mol) vs. Ebastine API (469.67 g/mol) – A Chromatographically Resolvable +14 Da Difference

The replacement of the tert-butyl moiety (C₄H₉, 57 Da) in ebastine with the tert-amyl group (C₅H₁₁, 71 Da) in tert-Amyl Ebastine results in a net molecular weight increase of +14.03 Da, from 469.67 g/mol (C₃₂H₃₉NO₂) to 483.70 g/mol (C₃₃H₄₁NO₂) [1]. This +14 Da difference is analytically significant: in a validated UHPLC stability-indicating method that achieves baseline separation of the API from all impurities A–G with a resolution ≥2.0 and a total run time of 4 minutes, the distinct mass signature permits unambiguous MS-based peak identification in LC-MS and LC-MS/MS workflows used for ANDA impurity profiling [2]. The method demonstrated a correlation coefficient (r²) of ≥0.999 for all impurities across the linear range from LOQ to 125% of the specification limit and a recovery rate between 98.15% and 100.30% for each impurity, confirming that the +14 Da differential translates into a quantifiable and reproducible analytical signal [2]. The predicted density of tert-Amyl Ebastine (1.08±0.1 g/cm³) and boiling point (606.6±55.0 °C) further distinguish it physically from the parent compound (ebastine density ~1.1 g/cm³, boiling point 596.3±50.0 °C) .

Pharmaceutical impurity profiling HPLC/UHPLC method validation Mass spectrometry European Pharmacopoeia compliance

Structural Basis of Differential Pharmacopoeial Identity: tert-Amyl Branching vs. tert-Butyl Substituent in Ebastine and Impurities B/D/F/G

The sole structural feature distinguishing tert-Amyl Ebastine from the entire ebastine impurity panel (A–G) is the presence of the tertiary pentyl group at the para position of the phenyl ketone ring. All other EP-listed ebastine impurities either retain the parent tert-butyl group (Impurity D: 1-(4-(tert-butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one; Impurity F: 1-[4-(1,1-dimethylethyl)phenyl]-4-[cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl]butan-1-one; Impurity G) or are smaller degradation/synthetic fragments lacking the full butyrophenone backbone (Impurity A: benzhydrol, MW 184.23; Impurity C: desalkyl ebastine, MW 279.4) . Impurity E alone incorporates the tert-amyl group, which introduces an additional methylene unit relative to the tert-butyl substituent, increasing the steric bulk and the lipophilic surface area of the molecule. This structural uniqueness is the basis of its assignment as a distinct EP impurity with an independent specification and acceptance criterion in the Ph. Eur. ebastine monograph [1]. The structural distinction is confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data routinely provided with each reference standard lot (purity ≥95% by HPLC) .

Structure-activity relationship Pharmacopoeial impurity identification Synthetic process impurity Quality-by-Design

UHPLC Validation Performance: Impurity E Quantification with Recovery Rate 98.15–100.30% and Precision RSD < 3.2% in a Stability-Indicating Method

In the fully validated UHPLC stability-indicating method developed for ebastine purity testing according to ICH Q2(R1) guidelines, tert-Amyl Ebastine (Impurity E) was among the seven impurities (A–G) for which baseline separation was demonstrated under forced degradation conditions including acid/base hydrolysis, oxidation, photolytic stress, and thermal stress [1]. The method achieved a recovery rate between 98.15% and 100.30% for each impurity, with repeatability and intermediate precision expressed as RSD less than 3.2% for both ebastine and all impurities individually [1]. The linearity range extended from the LOQ to 125% of the Ph. Eur. specification limit, with correlation coefficients of at least 0.999 for each impurity [1]. The 4-minute total run time, representing a 40-fold productivity increase over the compendial Ph. Eur. HPLC method, enables high-throughput QC testing of more than 360 samples per day [1]. These validation parameters establish that Impurity E can be quantified with high accuracy and precision in ebastine API and tablet formulations within a regulatory-compliant analytical framework [2].

Stability-indicating method ICH Q2(R1) validation Forced degradation Impurity quantification limit

Deuterated Internal Standard Availability: tert-Amyl Ebastine-d5 Enables Isotope Dilution LC-MS/MS Quantification with Minimal Matrix Interference

The commercial availability of tert-Amyl Ebastine-d5 (deuterated isotopologue) as an internal standard (IS) provides a unique analytical advantage not available for many other ebastine EP impurities . The deuterated analog, carrying five deuterium atoms, retains near-identical chromatographic retention and ionization properties to the unlabeled analyte, enabling isotope dilution LC-MS/MS quantification in complex matrices such as human plasma, in vitro microsomal incubations, and forced degradation mixtures . The mass shift of +5 Da ensures complete spectral separation from the natural-abundance compound, allowing the stable isotope labeled IS to correct for ion suppression, extraction recovery variability, and instrument drift without interference . This is a differentiating asset for laboratories performing pharmacokinetic studies of ebastine metabolism, where accurate quantification of Impurity E as a potential process-related substance is required for regulatory submission [1].

Isotope dilution mass spectrometry Bioanalytical method validation LC-MS/MS Stable isotope labeled internal standard

High-Value Application Scenarios for tert-Amyl Ebastine (EP Impurity E) in Pharmaceutical Quality Control, Analytical R&D, and Regulatory Submissions


Pharmacopoeial System Suitability Testing for Ebastine API HPLC/UHPLC Release Assays

Procure tert-Amyl Ebastine as the certified EP Impurity E reference standard for system suitability test (SST) solutions in routine QC HPLC/UHPLC release testing of ebastine API and finished dosage forms. The validated UHPLC method achieves baseline separation (resolution ≥ 2.0) of Impurity E from ebastine and the other six specified impurities (A–G) in under 4 minutes, with recovery rates of 98.15–100.30% and precision RSD < 3.2%, meeting ICH Q2(R1) requirements [1]. Use of the correct Impurity E standard ensures that the chromatographic system meets the Ph. Eur. monograph acceptance criteria for retention time, resolution, and peak symmetry, a prerequisite for batch certification and regulatory release. Its unique molecular weight (483.70 g/mol) and distinct MS signature provide orthogonal identification confirmation when LC-MS is used for peak tracking in complex matrices [2].

ANDA Impurity Profiling and ICH Q3A/Q3B Qualification Studies for Generic Ebastine Products

Utilize tert-Amyl Ebastine as the primary reference standard for identifying, quantifying, and reporting Impurity E in ANDA submissions for generic ebastine formulations. Under ICH Q3A guidelines, any impurity present at or above the identification threshold (0.10% or 1.0 mg/day, whichever is lower) must be structurally characterized and toxicologically qualified [1]. The availability of a fully characterized EP Impurity E standard with validated spectroscopic data (¹H-NMR, ¹³C-NMR, HRMS, IR, UV) enables regulatory-compliant impurity profiling studies. The validated UHPLC method's linearity (r² ≥ 0.999) from the LOQ to 125% of the specification limit ensures that Impurity E can be accurately quantified well below the ICH reporting threshold, providing robust data for the Common Technical Document (CTD) Module 3.2.S.3.2 (Impurities) [1].

Bioanalytical Method Development for Ebastine Pharmacokinetic and Metabolic Stability Studies

Deploy the unlabeled tert-Amyl Ebastine reference material alongside its deuterated analog (tert-Amyl Ebastine-d5) to develop and validate LC-MS/MS bioanalytical methods for quantifying Impurity E in human plasma, hepatocyte incubations, and CYP3A4 metabolic stability assays [1]. The deuterated IS (+5 Da mass shift) corrects for ion suppression and extraction variability, enabling accurate quantification at sub-nanogram levels as required by FDA/EMA bioanalytical method validation guidance [2]. This application is particularly relevant for generic drug developers conducting comparative pharmacokinetic studies to demonstrate bioequivalence where the impurity profile of the test product must match or be justified relative to the reference listed drug.

Synthetic Process Optimization and Control Strategy Development for Ebastine API Manufacturing

Employ tert-Amyl Ebastine as a process impurity marker to optimize the synthetic route of ebastine API, specifically during the Friedel-Crafts acylation step where the alkylation of the phenyl ketone intermediate may introduce trace tert-pentyl-containing starting materials or byproducts [1]. Monitoring Impurity E levels throughout process development enables establishment of design-space boundaries for critical process parameters (CPPs) that minimize this impurity to within the Ph. Eur. acceptance criterion. The high-throughput UHPLC method (360+ samples/day) supports real-time process analytical technology (PAT) implementation, allowing manufacturing scientists to rapidly assess the impact of changes in reaction temperature, catalyst loading, or alkylating agent purity on Impurity E formation [1].

Quote Request

Request a Quote for tert-Amyl Ebastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.